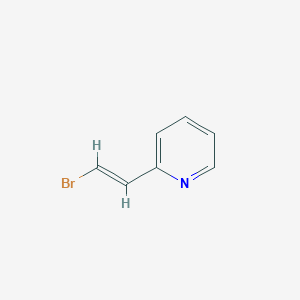

2-(2-Bromoethenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrN |

|---|---|

Molecular Weight |

184.03 g/mol |

IUPAC Name |

2-[(E)-2-bromoethenyl]pyridine |

InChI |

InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |

InChI Key |

LYAQLPATOYFNDD-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/Br |

Canonical SMILES |

C1=CC=NC(=C1)C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethenyl Pyridine

Direct Halogenation and Hydrohalogenation Approaches

Direct hydrohalogenation of an alkyne precursor represents a straightforward and efficient method for producing 2-(2-bromoethenyl)pyridine. This approach leverages the inherent reactivity of the carbon-carbon triple bond.

The hydrobromination of 2-ethynylpyridine (B158538) provides a direct route to this compound. Unlike the typical electrophilic addition of hydrogen halides to alkynes, the reaction with 2-ethynylpyridine proceeds through a distinct mechanism facilitated by the basic nitrogen atom in the pyridine (B92270) ring. nih.govacs.org

The process begins with the protonation of the pyridine nitrogen by hydrobromic acid (HBr), forming a pyridinium (B92312) salt. This salt formation significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. The bromide counteranion is held in close proximity, which facilitates a nucleophilic attack on the triple bond, leading to the formation of the final product with high efficiency. nih.gov This method avoids the common issue of a second hydrohalogenation reaction that can occur with other alkynes. nih.govacs.org Research has shown that this protocol is effective for hydrobromination and hydroiodination, yielding the corresponding 2-(2-haloethenyl)pyridines in excellent yields. nih.govacs.org

Table 1: Hydrohalogenation of 2-Ethynylpyridine

| Starting Material | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Ethynylpyridine | HBr (48% aq.) | D₂O | This compound | 96% |

| 2-Ethynylpyridine | HCl (37% aq.) | D₂O | 2-(2-Chloroethenyl)pyridine | 95% |

| 2-Ethynylpyridine | HI (57% aq.) | D₂O | 2-(2-Iodoethenyl)pyridine | 94% |

A significant advantage of the nucleophilic hydrohalogenation of 2-ethynylpyridine is its stereoselectivity. The reaction affords a single stereoisomer of the 2-(2-haloethenyl)pyridine product. nih.govacs.org Based on spectroscopic analysis and established mechanisms for similar reactions, the product is presumed to be the Z-isomer. This stereochemical outcome is attributed to the specific geometry of the nucleophilic attack on the protonated pyridinium intermediate. The ability to form a single isomer is highly valuable in synthesis, as it eliminates the need for complex separation of E/Z isomers.

Cross-Coupling Strategies for Ethenyl Pyridine Scaffolds

Cross-coupling reactions offer a versatile and powerful alternative for constructing the this compound framework. These methods involve the formation of a carbon-carbon bond between a pyridine precursor and a vinyl-containing fragment, typically catalyzed by a transition metal.

The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a bromoolefination variant of the Wittig reaction can be employed, starting from 2-pyridinecarboxaldehyde. This reaction typically involves the in-situ generation of a brominated phosphorus ylide from reagents such as triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or bromoform (CHBr₃). The ylide then reacts with the aldehyde to yield the desired bromoalkene. The stereochemical outcome (E/Z ratio) of the Wittig reaction can often be influenced by the specific reagents, reaction conditions, and the nature of the ylide.

Table 2: General Scheme for Wittig Bromoolefination

| Substrate | Reagents | Typical Product |

|---|

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust platform for creating the this compound structure. A common strategy, such as the Suzuki-Miyaura coupling, would involve the reaction of a pyridine-based electrophile with a vinyl-organometallic reagent. nih.gov For example, 2-bromopyridine can be coupled with a vinylboronic acid or ester derivative in the presence of a palladium catalyst and a base. nih.govwikipedia.org

Alternatively, a Stille coupling could unite 2-bromopyridine with a vinylstannane reagent. These reactions are highly modular, allowing for the synthesis of various derivatives by simply changing the coupling partners. The success of these couplings often depends on the careful selection of the catalyst, ligands, base, and solvent system to optimize yield and minimize side reactions.

The versatility of palladium-catalyzed cross-coupling extends to the synthesis of more complex, substituted bromoethenyl pyridines. nih.gov By starting with substituted 2-bromopyridines or utilizing substituted vinyl bromide partners, a wide array of derivatives can be accessed. For instance, the coupling of 1,1-dibromoethylenes with organometallic reagents provides a pathway to selectively synthesize substituted vinyl bromides, which can then be used in subsequent coupling reactions. nih.govsemanticscholar.org These advanced strategies enable the construction of highly functionalized molecules that may be difficult to access through direct hydrobromination methods. The development of new palladium catalysts and ligands continues to expand the scope and efficiency of these transformations for preparing complex pyridine derivatives. rsc.orgdigitellinc.com

Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to make the synthesis more sustainable.

Catalyst Efficiency and Reusability: A key aspect of green chemistry is the use of highly efficient catalysts that can be used in low concentrations and recycled. In palladium-catalyzed reactions, developing high-turnover catalysts is crucial for sustainability. This not only reduces the amount of the precious metal required but also minimizes the resources needed for its removal from the final product.

Alternative Solvents: Many organic reactions are performed in volatile organic compounds (VOCs), which can be harmful to the environment. Green chemistry encourages the use of more benign solvents such as water, supercritical fluids, or ionic liquids. For instance, the use of water as a solvent in palladium-catalyzed cross-coupling reactions, often facilitated by the use of surfactants to create nanomicelles, represents a significant advancement in sustainable synthesis.

Energy Efficiency: The use of milder reaction conditions, such as lower temperatures and pressures, can significantly reduce the energy consumption of a chemical process. Microwave-assisted synthesis is one such technique that can accelerate reaction rates and often leads to higher yields in shorter reaction times, thereby improving energy efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Wittig reaction can have lower atom economy due to the formation of triphenylphosphine oxide as a byproduct. In contrast, well-optimized catalytic reactions often exhibit higher atom economy.

The following table summarizes some green chemistry approaches applicable to the synthesis of pyridine derivatives.

| Green Chemistry Principle | Application in Synthesis |

| High-Turnover Catalysis | Use of ppm levels of palladium catalysts. |

| Benign Solvents | Employing water as a reaction medium. |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). |

| Waste Reduction | Development of recyclable catalytic systems. |

By integrating these advanced synthetic protocols and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Reactivity and Mechanistic Studies of 2 2 Bromoethenyl Pyridine

Electrophilic and Nucleophilic Transformations at the Vinyl Bromide Moiety

Nucleophilic Substitution Reactions

Nucleophilic substitution at a vinylic sp²-hybridized carbon, such as in 2-(2-bromoethenyl)pyridine, is mechanistically distinct from substitution at saturated sp³ carbons. Classical SN1 and SN2 pathways are generally disfavored. The SN1 mechanism is inhibited by the high energy and instability of the resulting vinyl cation, while the SN2 mechanism is hindered by steric repulsion and electronic repulsion from the π-system of the double bond, which obstructs the required backside attack by the nucleophile quora.comlibretexts.org.

Despite these barriers, nucleophilic vinylic substitution can occur through alternative mechanisms, such as an addition-elimination pathway. This mechanism is facilitated in substrates where the double bond is activated by electron-withdrawing groups, which is the case for this compound due to the adjacent pyridine (B92270) ring. The reaction proceeds via the initial attack of a nucleophile on the double bond, forming a carbanionic intermediate which is stabilized by the electron-withdrawing pyridine. Subsequent elimination of the bromide ion yields the substituted product.

Another potential pathway is the radical nucleophilic substitution (SRN1) mechanism, which involves electron transfer and the formation of radical intermediates acs.org. While less common, this pathway can be initiated by light or a suitable catalyst.

Intramolecular nucleophilic substitutions on vinyl halides have been shown to be effective for the synthesis of various heterocyclic compounds, indicating that under the right conditions, the vinylic carbon-bromine bond is susceptible to nucleophilic attack researchgate.netresearchgate.net. For this compound, this reactivity allows for the introduction of a range of functional groups, replacing the bromine atom.

Table 1: Mechanistic Pathways for Nucleophilic Vinylic Substitution

| Mechanism | Key Features | Applicability to this compound |

|---|---|---|

| SN1 | Involves a vinyl cation intermediate. | Highly disfavored due to the instability of the vinyl cation. |

| SN2 | Concerted backside attack by a nucleophile. | Disfavored due to steric hindrance and electronic repulsion from the π-bond quora.comlibretexts.org. |

| Addition-Elimination | Nucleophilic addition to the double bond followed by elimination of the leaving group. | Plausible due to the electron-withdrawing pyridine ring stabilizing the carbanionic intermediate. |

| SRN1 | Radical chain mechanism initiated by electron transfer. | Possible under specific conditions (e.g., photostimulation) acs.org. |

Addition Reactions to the Double Bond

The double bond in this compound can undergo addition reactions, though its reactivity is heavily influenced by the electronic properties of the pyridine ring.

Electrophilic Addition: Similar to other alkenes, the double bond can be attacked by electrophiles. For instance, the reaction with hydrogen halides (HX) or halogens (X₂) can proceed via an electrophilic addition mechanism youtube.comchemguide.co.uklibretexts.orgyoutube.com. The initial step involves the attack of the π-electrons of the double bond on the electrophile (e.g., H⁺ from HBr or a polarized Br₂ molecule), leading to the formation of a carbocation intermediate youtube.comlibretexts.org. This carbocation is then attacked by the nucleophilic halide ion to give the final addition product. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon with the most hydrogen atoms, leading to the more stable carbocation libretexts.org.

Nucleophilic Addition (Michael Addition): The electron-withdrawing character of the 2-pyridyl group makes the double bond in this compound electron-deficient. This activates the vinyl system for nucleophilic attack, a process often referred to as a Michael-type addition. Nucleophiles can add to the carbon atom beta to the pyridine ring. This reactivity is a known characteristic of 2-vinylpyridine, which readily adds nucleophiles like methoxide (B1231860) at the vinylic position wikipedia.org. This suggests that this compound would also be susceptible to such reactions.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The vinyl bromide moiety readily participates in catalytic cycles involving metals like palladium.

Heck Reactions for Arylation and Alkenylation

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that couples unsaturated halides with alkenes to form substituted alkenes chemguide.co.uk. This compound can serve as the vinyl halide component, allowing for the introduction of various aryl or alkenyl groups.

The catalytic cycle typically begins with the oxidative addition of the vinyl bromide to a Pd(0) complex, forming a vinyl-Pd(II) intermediate. This is followed by the coordination of the alkene coupling partner and subsequent migratory insertion of the alkene into the vinyl-palladium bond. The final step is a β-hydride elimination, which releases the substituted alkene product and regenerates the Pd(0) catalyst chemguide.co.ukquimicaorganica.org. The reaction is highly valuable for synthesizing complex poly-unsaturated systems.

Table 2: Representative Heck Reaction of a Vinyl Bromide

| Vinyl Bromide | Alkene | Catalyst | Base | Product |

|---|

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex google.com. This compound can be efficiently coupled with a wide range of aryl or vinyl boronic acids or their esters.

This reaction is highly valued for its mild conditions and tolerance of various functional groups. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst acs.orggoogle.com. This methodology provides a straightforward route to synthesize substituted styrylpyridines and related structures. While 2-pyridyl boron reagents can be challenging coupling partners due to instability, the coupling of 2-halopyridines is a well-established and efficient process researchgate.netwikipedia.org.

Table 3: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

| Bromopyridine Derivative | Boronic Acid | Catalyst System | Base | Yield |

|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Good to Excellent wikipedia.org |

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne quora.comresearchgate.net. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

This compound is a suitable substrate for Sonogashira coupling, enabling the direct introduction of an alkyne moiety to the vinyl group. The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the vinyl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in a transmetalation step with the palladium intermediate. Reductive elimination then affords the enyne product. This reaction provides a direct route to conjugated enyne systems containing a pyridine ring, which are valuable building blocks in medicinal chemistry and materials science libretexts.orgyoutube.comchemguide.co.uk.

Table 4: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Substrate | Alkyne | Catalyst / Co-catalyst | Base / Solvent | Temperature |

|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C libretexts.orgyoutube.com |

Negishi and Stille Coupling Methodologies

The vinyl bromide moiety of this compound is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are fundamental in constructing more complex molecular architectures, particularly for synthesizing substituted vinylpyridines.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For this compound, this methodology allows for the introduction of various alkyl and aryl groups. The reaction is valued for its high functional group tolerance and the relatively mild conditions required. orgsyn.org For instance, the coupling of this compound with an organozinc reagent, such as an arylzinc chloride, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0), would yield the corresponding 2-styrylpyridine (B8765038) derivative. wikipedia.orgorganic-chemistry.org The Negishi coupling has been successfully employed in the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine, highlighting its utility for pyridine-containing structures. organic-chemistry.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. wikipedia.org This reaction is also palladium-catalyzed and is known for its tolerance of a wide array of functional groups and its insensitivity to moisture and air. nrochemistry.comthermofisher.com However, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.orgthermofisher.com In the context of this compound, it can be reacted with an organostannane, such as a vinyl-, aryl-, or alkyltributylstannane, to form the corresponding coupled product. libretexts.org The reaction mechanism typically involves oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the catalyst. nrochemistry.comlibretexts.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High functional group tolerance, mild conditions. wikipedia.orgorgsyn.org | Organozinc reagents can be moisture-sensitive. |

| Stille Coupling | Organostannane (R-SnR'3) | Pd(0) complexes | Tolerates a wide variety of functional groups, not sensitive to moisture or air. nrochemistry.comthermofisher.com | Toxicity of tin reagents and byproducts. wikipedia.org |

Manganese-Catalyzed Cross-Couplings of Alkenyl Halides

As an alternative to palladium- or nickel-based systems, manganese-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly option. acs.org Manganese salts, such as manganese chloride (MnCl₂), can catalyze the stereospecific cross-coupling of aryl Grignard reagents with alkenyl halides. acs.org These reactions can provide good yields of the desired products and represent a sustainable approach to C-C bond formation. kaust.edu.sa

In the context of this compound, a manganese-catalyzed coupling with an aryl Grignard reagent would be expected to produce the corresponding 2-styrylpyridine derivative. However, a study on the Mn-catalyzed arylation of (Z)-3-(2-bromoethenyl)pyridine noted a complete inversion of the double bond configuration, a phenomenon not observed with other 2-bromostyrenes. acs.org While the direct manganese-catalyzed coupling of this compound is not extensively detailed in the provided results, the general reactivity of alkenyl halides in such systems suggests its potential as a substrate. acs.org It is important to note that the coordination of nitrogen-containing substrates like 2-ethynylpyridine (B158538) can sometimes inhibit the manganese catalyst, which could be a consideration for this compound as well. chemrxiv.org

Addressing the "2-Pyridyl Problem" in Cross-Coupling

The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry, arising from the propensity of the pyridine nitrogen atom to coordinate to the metal catalyst (typically palladium). researchgate.netacs.org This coordination can lead to catalyst inhibition or deactivation, resulting in poor reactivity and low yields. nih.gov This is particularly problematic in reactions like the Suzuki-Miyaura coupling, where 2-pyridyl boron reagents are known for their instability and poor performance. researchgate.netacs.org

Several strategies have been developed to mitigate the "2-pyridyl problem":

Use of Alternative Organometallic Reagents: Organozinc reagents used in Negishi couplings are often more effective for 2-pyridyl substrates compared to the boronic acids used in Suzuki couplings. researchgate.netresearchgate.net

Catalyst and Ligand Design: The development of specialized ligands and catalyst systems can help to overcome the inhibitory effects of the pyridine nitrogen. Strongly σ-donating N-heterocyclic carbene (NHC) ligands, for example, have shown promise in promoting challenging cross-couplings involving 2-pyridyl substrates. nsf.gov

Alternative Coupling Partners: Employing different types of coupling partners, such as 2-pyridyl ammonium (B1175870) salts or sulfinate reagents, can circumvent the issues associated with traditional organometallic reagents. acs.orgnsf.gov

These approaches aim to either reduce the coordination of the pyridine nitrogen to the catalyst or to utilize reaction pathways that are less susceptible to this inhibition.

Reactivity of the Pyridine Nitrogen

Quaternization and Pyridinium (B92312) Salt Formation

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can readily react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. chempedia.infonih.gov This reaction, known as quaternization, is a fundamental process in pyridine chemistry. researchgate.netosti.gov The reaction typically involves treating the pyridine derivative with an alkylating agent, often with heating, in a suitable solvent. nih.govresearchgate.net

The formation of pyridinium salts can significantly alter the electronic properties and reactivity of the molecule. For example, quaternization can be the first step in the synthesis of N-alkenyl-2-pyridones from 2-halopyridinium salts. acs.org Furthermore, pyridinium salts themselves can be used as electrophiles in cross-coupling reactions, providing a novel route to functionalized alkylpyridines. nsf.govnih.gov

| Reactant | Electrophile | Product | Typical Conditions |

|---|---|---|---|

| Pyridine | 1-Bromoalkane | N-Alkylpyridinium bromide | Reflux in ethanol. nih.gov |

| 2-Halopyridine | Ethyl bromoacetate | N-(Ethoxycarbonylmethyl)-2-halopyridinium bromide | Reaction in a suitable solvent. acs.org |

| Pyridine Derivative | Haloadamantane | N-(1-Adamantyl)pyridinium halide | Sealed tube, high temperature. osti.gov |

Coordination Chemistry Aspects

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it a good ligand for coordination to transition metal ions. wikipedia.orgresearchgate.net Pyridine and its derivatives form a vast array of coordination complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements. wikipedia.org The nature of the metal-pyridine bond involves σ-donation from the nitrogen to the metal, and pyridine can also act as a weak π-acceptor. wikipedia.org

The coordination of the this compound ligand to a metal center can influence its reactivity. For instance, in the context of catalysis, this coordination can be a crucial step in the catalytic cycle or, as discussed in the "2-pyridyl problem," it can lead to catalyst inhibition. The steric and electronic properties of the substituents on the pyridine ring, including the 2-(2-bromoethenyl) group, can affect the stability and structure of the resulting metal complexes. nih.gov The bromoethenyl group itself could potentially interact with the metal center, although the primary mode of coordination is expected to be through the pyridine nitrogen.

Cyclization Reactions and Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic systems, particularly indolizine (B1195054) and its derivatives. rsc.org Indolizine is a nitrogen-containing heterocyclic compound with a range of biological activities and applications in materials science. rsc.orgchim.it

One common strategy for indolizine synthesis involves the 1,3-dipolar cycloaddition of pyridinium ylides with suitable dipolarophiles. chim.itorganic-chemistry.org While not a direct cyclization of this compound itself, its derivatives can be converted into pyridinium salts that then form ylides for subsequent cycloaddition.

More direct approaches involve intramolecular cyclization. For example, palladium-catalyzed carbonylative coupling of 2-bromopyridines with imines and alkynes can generate a reactive 1,3-dipole that undergoes spontaneous cycloaddition to form indolizines. nih.gov This highlights the utility of the bromopyridine moiety in constructing complex heterocyclic frameworks. Additionally, radical cyclization of appropriately substituted pyrrolylpyridinium salts has been shown to produce polycyclic heteroaromatic systems. nih.govbeilstein-journals.org These methods demonstrate the versatility of pyridine derivatives, including those with reactive handles like the bromoethenyl group, in the synthesis of fused heterocyclic compounds.

Mechanistic Investigations of Reaction PathwaysNo mechanistic studies concerning the reaction pathways of this compound have been reported.

Radical Pathways in this compound TransformationsNo research has been published on the involvement of radical pathways in the chemical transformations of this compound.

Further experimental and computational research is required to elucidate the chemical properties and reactivity of this specific compound.

Derivatization and Advanced Applications of 2 2 Bromoethenyl Pyridine and Its Analogs

Synthesis of Complex Organic Molecules

The reactivity of the vinyl bromide and the electronic properties of the pyridine (B92270) ring in 2-(2-bromoethenyl)pyridine allow for its use in constructing intricate molecular frameworks.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and pyridine-fused heterocycles are of particular interest due to their presence in a wide range of biologically active compounds and functional materials. ias.ac.in The vinyl bromide functionality in this compound serves as a key handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents. These reactions can be followed by intramolecular cyclization reactions to construct fused ring systems. For instance, palladium-catalyzed cross-coupling of 1-alkynes with subsequent electrophilic cyclization is a known strategy for creating 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in

A general strategy for forming fused heterocyclic systems involves the initial substitution of the bromine atom via a cross-coupling reaction, followed by a cyclization step onto the pyridine ring or the newly introduced group. This approach allows for the synthesis of a variety of fused systems, including indolizine (B1195054) and quinolizine derivatives, which are core structures in many natural products and pharmacologically active compounds.

Table 1: Examples of Heterocyclic Architectures Synthesized from Pyridine Derivatives

| Starting Material Analogue | Reaction Type | Resulting Heterocycle |

| o-Iodoacetoxypyridines | Pd(II)-catalyzed cross-coupling and electrophilic cyclization | 2,3-disubstituted furo[2,3-b]pyridines ias.ac.in |

| Pyrimidine | Deconstruction-reconstruction strategy | Substituted pyridines nih.gov |

This table is illustrative and based on synthetic strategies for related pyridine derivatives.

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in FDA-approved drugs and their ability to interact with a wide range of biological targets. nih.govresearchgate.net The pyridine ring is a polar, ionizable aromatic moiety that can enhance the solubility and bioavailability of drug candidates. enpress-publisher.com The derivatization of the pyridine core is a crucial strategy in the search for new medications. enpress-publisher.comresearchgate.net

This compound can be utilized as a starting material to generate libraries of compounds for high-throughput screening in drug discovery. The vinyl bromide group allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the pyridine core. This approach is valuable for structure-activity relationship (SAR) studies. For example, novel pyridine derivatives have been synthesized and investigated for their potential as anticancer, antimalarial, and antiviral agents. researchgate.netrsc.org Pyridine-bridged analogues of combretastatin-A4 have been designed and synthesized as potential anticancer agents that target tubulin polymerization. nih.gov

Table 2: Potential Applications of this compound Derivatives in Drug Discovery Research

| Target Area | Rationale |

| Anticancer | Pyridine derivatives have shown significant cytotoxic activities against various cancer cell lines. rsc.org |

| Antimalarial | Certain pyridine derivatives have demonstrated the ability to inhibit parasite growth. researchgate.net |

| Antiviral | Pyridine-containing compounds have been found to be effective against a range of viruses. researchgate.net |

This table is for informational purposes and does not represent clinical data.

Building Blocks for Functional Materials

The electronic and structural properties of this compound make it a promising precursor for the development of advanced functional materials with applications in electronics and optics.

Conjugated polymers and oligomers are a class of materials characterized by their alternating single and double bonds, which lead to delocalized π-electron systems and unique electronic and optical properties. nih.gov These materials are utilized in a variety of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov

The vinyl bromide group of this compound is well-suited for polymerization reactions, particularly through cross-coupling methods like the Suzuki or Stille coupling. By reacting with a suitable difunctional monomer, this compound can be incorporated into the backbone of a conjugated polymer. The presence of the pyridine ring in the polymer chain can influence the material's electronic properties, solubility, and solid-state packing. Aluminum-based catalyst precursors with pyridine-amido ligands have been developed for the stereospecific polymerization of 1,3-butadiene, demonstrating the role of pyridine derivatives in polymerization catalysis. rsc.org

Fluorescent dyes are essential tools in various scientific fields, including biology, medicine, and materials science. ncl.ac.uk The design of novel fluorophores often involves the incorporation of heteroaromatic rings to tune their photophysical properties. Pyridine-containing scaffolds have been investigated for their fluorescent properties. nih.gov

This compound can serve as a building block for the synthesis of novel fluorescent dyes. The extended conjugation provided by the ethenyl bridge and the ability to introduce various substituents through the bromo group allow for the fine-tuning of the absorption and emission wavelengths. For instance, a library of imidazo[1,2-a]pyridines has been synthesized, and their optical properties were studied, showing that their emission quantum yield depends on the substitution pattern. researchgate.net The synthesis of 2-aryl-3-(organylethynyl)pyridines has also been explored for their photophysical potential. mdpi.com

Table 3: Photophysical Properties of Related Pyridine-Based Fluorescent Dyes

| Compound Class | Key Features | Potential Application |

| Imidazo[1,2-a]pyridines | Tunable emission quantum yield based on substitution. researchgate.net | Fluorescent probes |

| 2,6-bis(2-anilinoethynyl)pyridine scaffolds | Tunable fluorescent properties through variation of pendant functional groups. nih.gov | Anion sensors |

This table presents data for related compound classes to illustrate the potential of pyridine-based fluorophores.

Ligand Design and Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a good ligand for coordinating with metal ions. researchgate.netwikipedia.org The design of ligands is a central aspect of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry.

This compound can act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen. Furthermore, the bromoethenyl group can be functionalized to introduce additional donor atoms, creating bidentate or polydentate ligands. For example, substitution of the bromine with a phosphine (B1218219) or another nitrogen-containing group could lead to chelating ligands. The coordination chemistry of 2-(diphenylphosphinoamino)pyridine has been explored, demonstrating its versatility in forming complexes with various coordination modes. researchgate.net The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. The steric and electronic properties of the ligand can be systematically varied by modifying the substituents on the pyridine ring or the ethenyl group, allowing for the fine-tuning of the properties of the resulting metal complexes.

Development of New Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis, and this compound serves as a valuable scaffold for creating bespoke ligands. The pyridine nitrogen atom provides a coordination site for transition metals, while the bromoethenyl group can be readily functionalized through cross-coupling reactions. This allows for the synthesis of a diverse library of ligands with tailored steric and electronic properties.

One of the primary methods for derivatizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. nih.govchemicalprobes.org In a potential Heck coupling reaction, this compound could be reacted with various alkenes to introduce new organic moieties. mdpi.com Similarly, the Sonogashira coupling reaction, which involves the coupling of a vinyl halide with a terminal alkyne, offers a direct route to synthesizing ligands with extended π-systems. acs.orgwikipedia.org Such reactions are pivotal in constructing complex molecules that can act as bidentate or polydentate ligands for various catalytic applications. nih.gov

For instance, the reaction of this compound with a terminal alkyne bearing another coordinating group, such as another pyridine or a phosphine, would yield a bidentate ligand. These types of ligands are highly sought after in catalysis as they can form stable chelate complexes with metal centers, leading to enhanced catalytic activity and selectivity. The general scheme for such a derivatization is presented in the table below.

| Reaction Type | Reactant | Potential Ligand Structure | Catalyst | Potential Application |

| Sonogashira Coupling | Terminal Alkyne (e.g., ethynylpyridine) | Pyridyl-alkynyl-vinylpyridine | Palladium/Copper | C-C bond formation reactions |

| Heck Coupling | Alkene (e.g., styrene) | Pyridyl-dienyl derivative | Palladium | Asymmetric catalysis |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted vinylpyridine | Palladium | Cross-coupling reactions |

The resulting ligands from these derivatizations can be employed in a variety of catalytic transformations, including but not limited to, C-C bond forming reactions, hydrogenations, and polymerizations. The modular nature of this synthetic approach allows for the fine-tuning of the ligand's properties to optimize the performance of the catalyst for a specific reaction.

Metal-Organic Frameworks (MOFs) Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic linkers. researchgate.net The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. Pyridine-based linkers are widely utilized in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom with a variety of metal centers. mdpi.com

While there are no direct reports on the use of this compound as a primary linker in MOF synthesis, its structural motifs suggest a high potential for such applications. The pyridine ring can coordinate to metal nodes to form the framework structure, while the bromoethenyl group can be oriented towards the pores of the MOF. This pendant functional group would then be available for post-synthetic modification (PSM). acs.org

PSM is a powerful technique for introducing new functionalities into a pre-existing MOF without altering its underlying topology. In the case of a MOF constructed with this compound linkers, the vinyl bromide moiety would serve as an excellent handle for PSM via palladium-catalyzed cross-coupling reactions. This would allow for the covalent attachment of a wide range of functional groups within the MOF's pores, thereby tailoring the chemical environment for specific applications such as gas storage, separation, or heterogeneous catalysis. polysciences.com

The table below outlines a hypothetical pathway for the application of this compound in MOFs.

| Step | Process | Description | Potential Outcome |

| 1. Synthesis | MOF Formation | This compound is used as a linker with a metal salt (e.g., Zn(NO₃)₂) under solvothermal conditions. | A crystalline MOF with pendant bromoethenyl groups. |

| 2. Modification | Post-Synthetic Modification (PSM) | The MOF is treated with a reagent (e.g., a terminal alkyne) in the presence of a palladium catalyst. | A functionalized MOF with new chemical groups inside the pores. |

| 3. Application | Catalysis/Sensing | The functionalized MOF is used as a heterogeneous catalyst or a chemical sensor. | Enhanced catalytic performance or selective sensing capabilities. |

This approach would enable the creation of highly functionalized MOFs with precisely controlled pore environments, which is a significant goal in the field of materials chemistry.

Probes for Chemical Biology Studies (excluding direct biological activity)

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel probes with specific reactivity is essential for advancing our understanding of complex biological processes. While the direct biological activity of this compound is not the focus here, its chemical structure suggests its potential as a versatile platform for the design of chemical biology probes, particularly those that function via covalent modification.

The bromoethenyl group is a potential reactive handle that could participate in covalent interactions with biological macromolecules. nih.gov Vinyl halides can act as Michael acceptors or undergo nucleophilic substitution reactions with nucleophilic amino acid residues in proteins, such as cysteine. wikipedia.org This covalent labeling strategy is a powerful tool in chemical biology for applications such as activity-based protein profiling (ABPP), where probes are used to map the active sites of enzymes, and for the development of targeted covalent inhibitors. chemicalprobes.org

A hypothetical probe based on this compound could be designed to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, attached to the pyridine ring or as a substituent on the vinyl group. Upon reaction with a target protein, the probe would form a stable covalent bond, allowing for the detection, isolation, and identification of the protein of interest. The pyridine ring itself can be part of a larger fluorescent scaffold, contributing to the photophysical properties of the probe. mdpi.comnih.gov

The table below summarizes the potential features and applications of this compound-based chemical probes.

| Probe Component | Function | Potential Application |

| 2-(2-Bromoethenyl) group | Covalent warhead | Activity-based protein profiling (ABPP), covalent labeling of proteins. |

| Pyridine ring | Scaffold/Modulator | Part of a fluorophore, can be modified to tune solubility and cell permeability. |

| Reporter tag (e.g., fluorophore, biotin) | Detection/Isolation | Bioimaging of target proteins, affinity purification of labeled proteins. |

The development of such probes would require careful optimization of the reactivity of the bromoethenyl group to ensure selective labeling of the desired target in a complex biological milieu. Nevertheless, the chemical precedent for the reactivity of vinyl halides and the versatility of the pyridine scaffold make this compound an intriguing starting point for the design of novel covalent probes for chemical biology research.

Computational and Theoretical Studies on 2 2 Bromoethenyl Pyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), focused on the electronic structure and reactivity of 2-(2-bromoethenyl)pyridine. Such calculations would typically provide valuable data on molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are fundamental to understanding the molecule's stability and reactive sites. While DFT has been extensively used to study other pyridine (B92270) derivatives, the specific electronic characteristics of the bromoethenyl substituent on the pyridine ring at the 2-position have not been computationally elucidated.

Prediction and Analysis of Reaction Mechanisms and Transition States

The prediction and analysis of reaction mechanisms and transition states involving this compound through computational methods have not been a subject of published research. Theoretical investigations are instrumental in mapping out the energy profiles of chemical reactions, identifying intermediates, and determining the activation energies of transition states. This information is crucial for understanding reaction kinetics and pathways. Without such studies, the mechanistic details of reactions involving 2-(2-bBromoethenyl)pyridine remain speculative and are yet to be supported by theoretical calculations.

Theoretical Insights into Regioselectivity and Stereoselectivity

No dedicated theoretical studies have been found that provide insights into the regioselectivity and stereoselectivity of reactions involving this compound. Computational models are often employed to explain and predict the outcomes of reactions where multiple products can be formed. For a molecule like this compound, which possesses multiple potentially reactive sites, such theoretical insights would be particularly valuable for synthetic chemists. The factors governing the preferential formation of one regioisomer or stereoisomer over another in reactions such as cycloadditions or nucleophilic substitutions have not been computationally explored for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions

There is a lack of published research on molecular dynamics (MD) simulations of this compound to study its intermolecular interactions. MD simulations are a powerful tool for understanding how molecules interact with each other and with solvent molecules in a dynamic system. This can provide information on solvation effects, aggregation behavior, and binding interactions with other molecules. The nature and strength of non-covalent interactions, such as hydrogen bonding or halogen bonding, involving this compound have not been investigated through this computational lens.

In Silico Design of Novel Transformations and Derivatives

The use of in silico methods for the design of novel transformations and derivatives of this compound has not been reported in the scientific literature. Computational tools are increasingly used to predict the properties and potential applications of new molecules before their synthesis. This can accelerate the discovery of new materials, catalysts, or biologically active compounds. The potential of 2-(2-bBromoethenyl)pyridine as a scaffold for the design of new functional molecules has not yet been explored through these predictive computational approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.